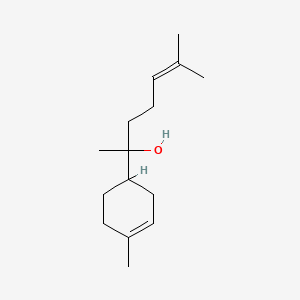

alpha-Bisabolol

描述

This compound has been reported in Artemisia princeps, Peperomia galioides, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859437 |

Source

|

| Record name | 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity nutty aroma with hints of coconut |

Source

|

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Slightly soluble (in ethanol) |

Source

|

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.931 |

Source

|

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72691-24-8, 72059-10-0, 515-69-5 |

Source

|

| Record name | α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72691-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,S*)-(1)-alpha,4-Dimethyl-alpha-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072059100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohexene-1-methanol, α,4-dimethyl-α-(4-methyl-3-penten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,S*)-(±)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

α-Bisabolol: A Technical Guide to Natural Sources and Isolation Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Bisabolol, a naturally occurring unsaturated sesquiterpene alcohol, is a molecule of significant interest in the pharmaceutical and cosmetic industries due to its well-documented anti-inflammatory, anti-irritant, and antimicrobial properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and a detailed examination of the methodologies employed for its isolation and purification. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key processes and molecular pathways.

Natural Sources of this compound

This compound is found in the essential oils of several plants. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical origin, and cultivation conditions. The most commercially important natural sources are detailed below.

German Chamomile (Matricaria chamomilla)

German chamomile is one of the most well-known sources of this compound. The essential oil, typically obtained from the flower heads, can contain up to 50% of (-)-α-bisabolol.[1] The content of this compound and its oxides in chamomile oil is a key determinant of its quality and therapeutic efficacy.

Candeia Tree (Eremanthus erythropappus)

The Candeia tree, native to Brazil, is a primary source for the commercial production of natural this compound. The essential oil is extracted from the wood and bark of the tree and is particularly rich in (-)-α-bisabolol, with concentrations reported to be as high as 85% to 95%.[1][2][3][4] This high concentration makes it an economically viable source for industrial-scale extraction.

Vanillosmopsis arborea

Another Brazilian native, Vanillosmopsis arborea, is a significant source of this compound. The essential oil from this plant is reported to contain a high percentage of this compound.[5]

Salvia runcinata

Salvia runcinata, a species of sage, has also been identified as a potent source of this compound. The essential oil of this plant can contain a very high concentration of this compound, with some studies reporting levels up to 90%.[6]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on the concentration of this compound in various natural sources and the yields obtained through different extraction methods.

Table 1: Concentration of this compound in Essential Oils from Various Natural Sources

| Plant Source | Plant Part | This compound Concentration (%) | Reference(s) |

| Matricaria chamomilla (German Chamomile) | Flower heads | Up to 50% | [1] |

| Eremanthus erythropappus (Candeia Tree) | Wood/Bark | 85% - 95% | [1][2][3][4] |

| Vanillosmopsis arborea | Wood/Bark | High concentration | [5] |

| Salvia runcinata | Aerial parts | Up to 90% | [6] |

| Salvia stenophylla (certain chemotypes) | Aerial parts | High concentration | [6] |

| Myoporum crassifolium | Leaves | Substantial amounts | [6] |

Table 2: Comparison of this compound Yield from Different Extraction Methods

| Plant Source | Extraction Method | Key Parameters | Yield of this compound | Reference(s) |

| Eremanthus erythropappus | Supercritical CO₂ Extraction | 70 °C, 24 MPa, 5% ethanol co-solvent | 16.53 g/kg of wood | [7] |

| Eremanthus erythropappus | Ultrasound-Assisted Extraction (UAE) | n-hexane, 7 min | Up to 8.90 g/kg of wood | [8][9] |

| Eremanthus erythropappus | Soxhlet Extraction | n-hexane | Higher purity (up to 64.23% α-bisabolol in extract) | [8][9] |

| Matricaria chamomilla | Steam Distillation | 0.98 bar, 60 min | 0.11% (essential oil yield) | [7] |

| Eremanthus erythropappus | Supercritical CO₂ Extraction | 40 °C, 10 MPa | 0.018 g/g of candeia powder | [10] |

Isolation and Purification Methods

The isolation of this compound from its natural sources involves an initial extraction of the essential oil followed by purification steps to increase the concentration of the target molecule.

Extraction of Essential Oils

Steam distillation is a conventional and widely used method for extracting essential oils from plant materials.[8][11][12] It is particularly suitable for thermo-labile compounds like this compound as it operates at a lower temperature than simple distillation.

Experimental Protocol: Steam Distillation of German Chamomile Flowers

-

Preparation of Plant Material: Air-dry the flower heads of Matricaria chamomilla to reduce moisture content. The dried material can be used whole or coarsely ground.

-

Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a still pot containing the plant material, a condenser, and a collection vessel (Florentine flask or separatory funnel).

-

Distillation Process: Introduce steam from the generator into the bottom of the still pot. The steam will pass through the chamomile flowers, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, where it is cooled and converted back into a liquid.

-

Separation: The condensate, a mixture of water and essential oil, is collected in the collection vessel. Due to their immiscibility and density difference, the essential oil will form a separate layer from the water, which can then be physically separated.

-

Drying: The collected essential oil may be dried over anhydrous sodium sulfate to remove any residual water.

Solvent extraction is another common method that utilizes organic solvents to dissolve the essential oil from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target compounds.

Experimental Protocol: Solvent Extraction of this compound from Candeia Wood

-

Preparation of Plant Material: The wood of Eremanthus erythropappus is chipped or ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered wood is placed in an extraction vessel (e.g., a Soxhlet apparatus or a stirred tank reactor). A suitable solvent, such as n-hexane, ethanol, or ethyl acetate, is added.[8][9]

-

Extraction Conditions: The extraction is carried out for a specified period (e.g., 6 hours in a Soxhlet apparatus) at the boiling point of the solvent.[7] For stirred tank extraction, the mixture is agitated at a controlled temperature (e.g., 40°C for 4 hours).

-

Solvent Removal: After extraction, the solvent, now containing the dissolved essential oil, is separated from the plant material by filtration. The solvent is then removed from the extract, typically using a rotary evaporator under reduced pressure.

-

Crude Extract: The resulting residue is the crude essential oil rich in this compound.

Supercritical fluid extraction, most commonly using carbon dioxide (CO₂), is a green and efficient alternative to traditional methods.[13] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Experimental Protocol: Supercritical CO₂ Extraction of this compound from Candeia Wood

-

Preparation of Plant Material: Finely ground Candeia wood is packed into a high-pressure extraction vessel.

-

SFE System: The extraction is performed using a supercritical fluid extractor.

-

Extraction Parameters:

-

Pressure: Typically in the range of 10-24 MPa.

-

Temperature: Usually between 40-70°C.

-

Co-solvent: A modifier like ethanol (e.g., 5% v/v) can be added to the supercritical CO₂ to increase the solubility of more polar compounds, including this compound.[7]

-

Flow Rate: A controlled flow of supercritical CO₂ is passed through the extraction vessel.

-

-

Separation: After passing through the extraction vessel, the pressure of the fluid is reduced in a separator, causing the CO₂ to return to its gaseous state and the extracted oil to precipitate.

-

Collection: The extracted essential oil is collected from the separator.

Purification of this compound

The crude essential oil obtained from the initial extraction is a complex mixture of compounds. To obtain high-purity this compound, further purification steps are necessary.

Fractional distillation is used to separate components of a liquid mixture based on their different boiling points. This technique can be employed to enrich the concentration of this compound from the crude essential oil.

Experimental Protocol: Fractional Distillation of Candeia Oil

-

Apparatus: A fractional distillation column with a high number of theoretical plates is used. The distillation is performed under reduced pressure (vacuum) to lower the boiling points of the compounds and prevent thermal degradation.

-

Distillation: The crude Candeia oil is heated in the distillation flask.

-

Fraction Collection: As the temperature rises, different fractions are collected at their respective boiling points. The fraction corresponding to the boiling point of this compound (approximately 153°C at 12 mmHg) is collected.

Column chromatography is a powerful technique for separating individual compounds from a mixture.

Experimental Protocol: Column Chromatography Purification of this compound

-

Column Preparation: A glass column is packed with a stationary phase, typically silica gel.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., n-hexane) and loaded onto the top of the column.

-

Elution: A mobile phase (a solvent or a mixture of solvents) is passed through the column. A gradient of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate) is often used to elute the compounds based on their polarity.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed (e.g., by TLC or GC-MS) to identify the fractions containing pure this compound.

-

Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed to yield the purified compound.

For sources with very high concentrations of this compound, such as Candeia oil, crystallization can be an effective purification method.[8][11][12]

Experimental Protocol: Crystallization of this compound from Candeia Oil

-

Dissolution: The concentrated Candeia oil is dissolved in a suitable solvent system.

-

Cooling: The solution is slowly cooled to a low temperature to induce the crystallization of this compound.

-

Filtration: The formed crystals are separated from the mother liquor by filtration.

-

Washing: The crystals are washed with a cold solvent to remove any remaining impurities.

-

Drying: The purified this compound crystals are dried under vacuum.

Visualization of Workflows and Signaling Pathways

General Workflow for Isolation and Purification of this compound```dot

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound remains a highly valuable natural compound with significant therapeutic potential. This guide has provided a detailed overview of its primary natural sources and the various methods for its isolation and purification. The choice of extraction and purification methodology depends on several factors, including the starting plant material, desired purity, scalability, and economic considerations. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the efficient and effective utilization of this potent bioactive molecule. The elucidation of its molecular mechanisms of action, particularly its inhibitory effects on the NF-κB and MAPK signaling pathways, further underscores its potential as a lead compound for the development of novel anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US3932533A - Process for the recovery of pure this compound - Google Patents [patents.google.com]

- 4. DK175030B1 - Process for the production of chamomile oil with high natural content of polyyn compounds - Google Patents [patents.google.com]

- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.ibb.unesp.br [www1.ibb.unesp.br]

- 7. researchgate.net [researchgate.net]

- 8. us.typology.com [us.typology.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. nanu-skincare.com [nanu-skincare.com]

- 12. researchgate.net [researchgate.net]

- 13. Analytical and preparative supercritical fluid extraction of chamomile flowers and its comparison with conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of α-Bisabolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bisabolol, a naturally occurring sesquiterpene alcohol, is a molecule of significant interest in the pharmaceutical and cosmetic industries due to its well-documented anti-inflammatory, anticancer, and other therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of α-bisabolol and its stereoisomers. It delves into their distinct physicochemical properties, details experimental protocols for their separation and identification, and explores their differential biological activities and underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in this versatile bioactive compound.

Chemical Structure and Stereoisomerism

α-Bisabolol, with the molecular formula C₁₅H₂₆O, is a monocyclic sesquiterpene alcohol.[1][2] Its structure is characterized by a six-membered ring and a ten-carbon side chain containing a tertiary alcohol. The molecule possesses two chiral centers, at the C1 position of the cyclohexene ring and the C7 position of the heptenol side chain. Consequently, α-bisabolol can exist as four distinct stereoisomers: two pairs of enantiomers which are diastereomers of each other.[1]

The four stereoisomers of α-bisabolol are:

-

(-)-α-Bisabolol (Levomenol): (1R,7R)-α-Bisabolol

-

(+)-α-Bisabolol: (1S,7S)-α-Bisabolol

-

(-)-epi-α-Bisabolol: (1S,7R)-α-Bisabolol

-

(+)-epi-α-Bisabolol: (1R,7S)-α-Bisabolol

The naturally occurring and most biologically active form is (-)-α-bisabolol, which is predominantly found in German chamomile (Matricaria recutita) and the Brazilian Candeia tree (Eremanthus erythropappus).[1][2] The other stereoisomers also occur in nature, but typically in lower concentrations.

References

The Multifaceted Therapeutic Potential of Alpha-Bisabolol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bisabolol, a naturally occurring unsaturated monocyclic sesqu terpene alcohol, has garnered significant attention within the scientific community for its diverse pharmacological properties and therapeutic potential. Primarily isolated from German chamomile (Matricaria recutita) and the Candeia tree (Eremanthus erythropappus), this compound has a long history of use in traditional medicine and is a prominent ingredient in cosmetic and dermatological formulations.[1] Its well-documented anti-inflammatory, anti-cancer, antimicrobial, neuroprotective, and gastroprotective activities have positioned it as a promising candidate for further investigation and drug development. This technical guide provides an in-depth overview of the pharmacological properties and biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Pharmacological Properties and Biological Activities

This compound exerts a wide spectrum of biological effects, which are summarized below. The quantitative data for its cytotoxic and antimicrobial activities are presented in Tables 1 and 2, respectively.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] Mechanistically, this compound inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to the inflammatory response.[3][4][5] Specifically, it can attenuate the phosphorylation of IκBα, an inhibitor of NF-κB, and reduce the phosphorylation of ERK and p38 MAPKs.[5] In vivo studies using models such as 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice have confirmed its anti-inflammatory efficacy.[2]

Anti-cancer Activity

This compound has exhibited significant cytotoxic effects against a variety of cancer cell lines, as detailed in Table 1. Its anti-cancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and migration. The pro-apoptotic effects of this compound are mediated through both the intrinsic (mitochondrial) and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.[6] Furthermore, this compound has been shown to interfere with critical signaling pathways involved in cancer progression, including the PI3K/Akt pathway.[6][7]

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial activity against various bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values presented in Table 2. Its mechanism of action against fungi is thought to involve the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[8] Against bacteria, it is suggested to disrupt the cell membrane's normal barrier function.[9]

Neuroprotective Activity

Emerging evidence highlights the neuroprotective potential of this compound. In preclinical models of neurodegenerative diseases, it has been shown to mitigate neuronal damage, reduce oxidative stress, and suppress neuroinflammation.[10][11][12] Its neuroprotective effects are attributed to its ability to downregulate pro-inflammatory markers and apoptotic proteins in the brain.[1][13]

Gastroprotective Activity

This compound has demonstrated significant gastroprotective effects in animal models of gastric ulcers induced by agents like ethanol and indomethacin.[14][15][16] Its mechanism of action is associated with an increase in the bioavailability of gastric sulfhydryl groups, thereby reducing oxidative injury to the gastric mucosa.[14]

Data Presentation

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ph- B-ALL | Philadelphia-negative B-cell acute lymphoblastic leukemia | 33 ± 15 | [9] |

| K-562 | Myeloid Leukemia | 1.55 | [17] |

| Non-small cell lung carcinoma | Lung Cancer | 15 | [9] |

| Human and rat glioma cells | Brain Cancer | 2.5 - 45 | [9] |

| B-chronic lymphocytic leukemia | Leukemia | 42 | [9] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | Reference |

| Candida albicans | Fungus | 36 mM | [8] |

| Propionibacterium acnes | Bacterium | 75 | [18] |

| Staphylococcus epidermidis | Bacterium | 37.5 | [18] |

| Staphylococcus aureus | Bacterium | 300 | [18] |

| Salmonella typhimurium | Bacterium | 300 | [18] |

| Fusarium oxysporum | Fungus | 128 - 1024 | [19][20] |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[21]

-

Formazan Solubilization: Carefully remove the medium containing MTT.[21] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

TPA-Induced Ear Edema in Mice for Anti-inflammatory Activity

This in vivo model is used to evaluate the topical anti-inflammatory effect of this compound.

Materials:

-

Male or female Balb/c mice

-

12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (e.g., 2.5 µ g/ear )[22]

-

This compound solution in a suitable vehicle (e.g., acetone)

-

Positive control (e.g., indomethacin at 1 mg/ear)[22]

-

Micrometer or caliper

-

Ear punch

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Treatment Application: Divide the mice into different groups: negative control (TPA only), positive control (TPA + indomethacin), and treatment groups (TPA + different doses of this compound). Topically apply the respective treatments (e.g., 20 µL) to both the inner and outer surfaces of the left ear. The right ear serves as an untreated control.[22]

-

Induction of Inflammation: After a specific pretreatment time (e.g., 30 minutes), topically apply the TPA solution to the left ear of all mice except the untreated control group.

-

Edema Measurement: Measure the thickness of both ears using a micrometer at different time points after TPA application (e.g., 4 and 24 hours).[23]

-

Ear Punch Biopsy: At the end of the experiment (e.g., 24 hours), euthanize the mice and take a standard-sized ear punch biopsy from both ears and weigh them.[23]

-

Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of edema, calculated by comparing the increase in ear thickness or weight in the treated groups with the negative control group.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Positive control (standard antibiotic or antifungal)

-

Negative control (broth with solvent)

-

Inoculum suspension (adjusted to a specific concentration, e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Dilutions: Prepare a serial two-fold dilution of this compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with the vehicle used to dissolve this compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Molecular Mechanisms

This compound's diverse biological activities are underpinned by its ability to modulate several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory effects of this compound on these pathways.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. (-)-α-bisabolol exerts neuroprotective effects against pentylenetetrazole-induced seizures in rats by targeting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-Bisabolol, a Dietary Bioactive Phytochemical Attenuates Dopaminergic Neurodegeneration through Modulation of Oxidative Stress, Neuroinflammation and Apoptosis in Rotenone-Induced Rat Model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gastroprotection of (-)-alpha-bisabolol on acute gastric mucosal lesions in mice: the possible involved pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bisabolol-induced gastroprotection against acute gastric lesions: role of prostaglandins, nitric oxide, and KATP+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antitumor activity of (-)-alpha-bisabolol-based thiosemicarbazones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acgpubs.org [acgpubs.org]

- 19. Evaluating the Antifungal Activity of α-Bisabolol in Association with NaCl on Fusarium oxysporum in Maize Grains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cemit.una.py [cemit.una.py]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Topical anti-inflammatory activity of Polygonum cuspidatum extract in the TPA model of mouse ear inflammation [openscholar.uga.edu]

α-Bisabolol as a Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonist in Colon Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory disorder of the gastrointestinal tract with a rising global prevalence.[1][2] Current therapeutic strategies often have significant side effects, necessitating the exploration of novel treatment avenues. Peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in the colonic epithelium, has emerged as a key regulator of intestinal inflammation. Its activation can suppress inflammatory responses, making it a promising target for IBD therapy. This technical guide provides an in-depth review of the role of α-bisabolol, a naturally occurring sesquiterpene, as a specific PPAR-γ agonist for mitigating colon inflammation. We will detail its mechanism of action, present quantitative data from key in vivo and in vitro studies, and provide comprehensive experimental protocols relevant to its investigation.

Introduction to α-Bisabolol and PPAR-γ in Colon Inflammation

α-Bisabolol is a monocyclic sesquiterpene alcohol found in the essential oils of various plants, most notably German chamomile (Matricaria recutita).[1][3] It has a well-documented history of use in traditional medicine and is known for its anti-inflammatory, antioxidant, and gastroprotective properties.

PPAR-γ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. In the colon, PPAR-γ activation exerts potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.[1][4] It can interfere with the activity of key inflammatory transcription factors like nuclear factor-kappa B (NF-κB).[1][4] Given these properties, agonists of PPAR-γ are considered a viable therapeutic strategy for IBD.[5]

Recent research has identified α-bisabolol as a specific stimulator of PPAR-γ, suggesting a targeted mechanism for its anti-inflammatory effects in the colon.[1][2] Molecular docking and dynamic analysis have revealed that α-bisabolol has a strong binding affinity for the PPAR-γ binding site, indicating a direct interaction.[1][6]

Mechanism of Action: The α-Bisabolol-PPAR-γ Signaling Pathway

α-Bisabolol mitigates colonic inflammation through a dual mechanism: the direct activation of PPAR-γ and the subsequent suppression of pro-inflammatory signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.

-

PPAR-γ Activation: α-Bisabolol specifically upregulates the expression of PPAR-γ at both the protein and mRNA levels in colonic tissue, without altering the expression of PPAR-α or PPAR-β/δ.[1][2]

-

Inhibition of NF-κB Signaling: The activation of NF-κB is a critical step in the transcription of numerous pro-inflammatory cytokines.[1] PPAR-γ activation interferes with this process. One established mechanism is the formation of a complex between PPAR-γ and the p65 subunit of NF-κB in the nucleus, which prevents NF-κB from binding to DNA and initiating the transcription of inflammatory genes.[1] Studies show that α-bisabolol treatment significantly decreases the phosphorylation of the NF-κB p65 subunit.[1]

-

Inhibition of MAPK Signaling: The MAPK signaling pathways (including ERK, JNK, and p38) are also central to the inflammatory response. α-Bisabolol has been shown to significantly reduce the DSS-induced phosphorylation of ERK, JNK, and p38 proteins in the colon.[1]

The interplay between these pathways is visualized in the diagram below.

In Vivo Efficacy of α-Bisabolol

The anti-inflammatory effects of α-bisabolol have been robustly demonstrated in a dextran sulfate sodium (DSS)-induced colitis mouse model, which mimics many of the clinical and histological features of human ulcerative colitis.[1][7]

Quantitative Data from DSS-Induced Colitis Model

Treatment with α-bisabolol significantly ameliorated the signs of colitis in DSS-administered mice.[1] The key quantitative outcomes are summarized below.

Table 1: Effect of α-Bisabolol on Disease Activity Index, Colon Length, and MPO Activity in DSS-Treated Mice

| Treatment Group | Disease Activity Index (DAI) Score | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/mg protein) |

| Control | ~0.2 | ~8.5 | ~1.0 |

| DSS | ~3.5 | ~5.5 | ~6.0 |

| DSS + α-Bisabolol (100 mg/kg) | ~1.5 | ~7.0 | ~3.0 |

| DSS + α-Bisabolol (200 mg/kg) | ~1.0 | ~7.5 | ~2.5 |

| DSS + Sulfasalazine (SAZ) | ~1.8 | ~6.8 | ~3.5 |

| Data are approximated from graphical representations in Kumar et al., 2022.[1] Sulfasalazine (SAZ) is a standard IBD treatment used as a positive control. |

Table 2: Effect of α-Bisabolol on Colonic Pro-inflammatory Cytokine and Mediator Protein Expression in DSS-Treated Mice

| Treatment Group | TNF-α (Relative Expression) | IL-6 (Relative Expression) | IL-1β (Relative Expression) | COX-2 (Relative Expression) | iNOS (Relative Expression) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| DSS | ~4.5 | ~5.0 | ~4.0 | ~3.5 | ~4.0 |

| DSS + α-Bisabolol (200 mg/kg) | ~1.5 | ~2.0 | ~1.5 | ~1.5 | ~1.8 |

| Data are approximated from graphical representations of Western blot densitometry in Kumar et al., 2022.[1] Values are normalized to the control group. |

Table 3: Effect of α-Bisabolol on Colonic PPAR-γ and Signaling Protein Expression in DSS-Treated Mice

| Treatment Group | PPAR-γ (Relative Expression) | p-NF-κB p65 (Relative Expression) | p-JNK (Relative Expression) | p-p38 (Relative Expression) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| DSS | ~0.4 | ~3.5 | ~3.0 | ~4.0 |

| DSS + α-Bisabolol (200 mg/kg) | ~0.9 | ~1.5 | ~1.5 | ~1.8 |

| Data are approximated from graphical representations of Western blot densitometry in Kumar et al., 2022.[1] Values are normalized to the control group. |

Experimental Workflow: DSS-Induced Colitis

The following diagram outlines the typical workflow for an in vivo study investigating the effects of a test compound on DSS-induced colitis.

In Vitro Corroboration

Studies using cell lines provide a controlled environment to dissect the molecular mechanisms of α-bisabolol's action. Key experiments have been performed using RAW264.7 macrophages (a model for immune cell response) and HT-29 human colon adenocarcinoma cells (a model for intestinal epithelial response).

-

In RAW264.7 Macrophages: Pre-treatment with α-bisabolol increased the expression of PPAR-γ (but not PPAR-α or β/δ) and inhibited the LPS-stimulated expression of pro-inflammatory mediators like COX-2 and iNOS.[1]

-

In HT-29 Colon Cells: α-Bisabolol significantly decreased the TNF-α-induced mRNA expression of pro-inflammatory chemokines CXCL-1 and IL-8 and enhanced PPAR-γ promoter activity.[1][8]

Quantitative Data from In Vitro Assays

Table 4: Effect of α-Bisabolol on Chemokine mRNA Expression and PPAR-γ Promoter Activity in HT-29 Cells

| Assay | Treatment | Relative mRNA Expression / Promoter Activity |

| CXCL-1 mRNA | Control | 1.0 |

| TNF-α | ~4.0 | |

| TNF-α + α-Bisabolol | ~1.5 | |

| IL-8 mRNA | Control | 1.0 |

| TNF-α | ~3.5 | |

| TNF-α + α-Bisabolol | ~1.2 | |

| PPAR-γ Promoter Activity | Control | 1.0 |

| α-Bisabolol | ~1.8 | |

| Data are approximated from graphical representations in Kumar et al., 2022.[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of α-bisabolol.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol is a widely used model for inducing acute colitis that resembles human ulcerative colitis.[7][9]

-

Animals: Use gender- and age-matched mice (e.g., C57BL/6, 8-12 weeks old).[10]

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

-

Induction: Prepare a 2-5% (w/v) solution of DSS (molecular weight: 36,000–50,000 Da) in autoclaved drinking water.[10][11] Provide this solution to the mice ad libitum for 5-7 consecutive days.[7][11] The control group receives regular autoclaved drinking water.

-

Treatment: Administer α-bisabolol (e.g., 100 or 200 mg/kg) or vehicle control daily via oral gavage, starting from day 1 of DSS administration.

-

Monitoring: Record body weight, stool consistency, and the presence of gross blood in the stool daily to calculate the Disease Activity Index (DAI).

-

Termination: On the final day (e.g., day 8 or 10), sacrifice the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Sample Collection: Immediately excise the colon from the ileocecal junction to the anus. Measure its length.[10] Section the colon for histological analysis (fix in 10% neutral buffered formalin), and snap-freeze remaining sections in liquid nitrogen for subsequent protein and RNA analysis.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a reliable indicator of neutrophil infiltration and inflammation.[12]

-

Tissue Homogenization: Weigh a frozen colon tissue sample (~20-30 mg) and homogenize it on ice in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB) to extract MPO from neutrophil granules.[12]

-

Centrifugation: Centrifuge the homogenate at >10,000 x g for 15-30 minutes at 4°C.[13] Collect the supernatant for the assay.

-

Assay Reaction: In a 96-well plate, add a small volume of the supernatant (e.g., 10-50 µL).

-

Substrate Addition: Add the assay reagent, which typically includes a peroxidase substrate (e.g., o-dianisidine dihydrochloride or TMB) and hydrogen peroxide (H₂O₂).[12]

-

Measurement: Measure the change in absorbance over time using a spectrophotometric plate reader at the appropriate wavelength (e.g., 460 nm for o-dianisidine).[12]

-

Calculation: Calculate MPO activity based on the rate of change in absorbance and express it in units per milligram of protein.

Western Blot for PPAR-γ, NF-κB, and MAPKs

Western blotting allows for the quantification of specific protein levels and their phosphorylation status.

-

Protein Extraction: Extract total protein from frozen colon tissue samples using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PPAR-γ, anti-phospho-p65 NF-κB, anti-phospho-JNK, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.

PPAR-γ Reporter Assay (Transactivation Assay)

This cell-based assay measures the ability of a compound to activate the PPAR-γ receptor and drive the expression of a reporter gene.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HT-29 or COS-7).[15] Co-transfect the cells with two plasmids: one expressing the human PPAR-γ receptor and another containing a luciferase reporter gene linked to a PPAR-γ response element (PPRE).[15] A third plasmid expressing Renilla luciferase can be included as a transfection control.

-

Compound Treatment: After a 24-hour incubation to allow for plasmid expression, treat the transfected cells with various concentrations of α-bisabolol, a known agonist (e.g., Rosiglitazone) as a positive control, or vehicle (DMSO) for another 16-24 hours.[15][16]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly luciferase activity (driven by PPAR-γ activation) and the Renilla luciferase activity (for normalization) using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in α-bisabolol-treated cells to the vehicle control to determine the fold activation.

Conclusion and Future Directions

The evidence strongly supports the role of α-bisabolol as a potent anti-inflammatory agent in the context of colon inflammation. Its specific action as a PPAR-γ agonist provides a clear molecular basis for its therapeutic effects, which include the downregulation of the NF-κB and MAPK signaling pathways and a subsequent reduction in the production of inflammatory mediators. The quantitative data from both in vivo and in vitro models demonstrate a significant and dose-dependent amelioration of inflammatory markers and disease activity.

For drug development professionals, α-bisabolol represents a promising lead compound. Its natural origin and established safety profile are advantageous. Future research should focus on optimizing drug delivery systems to enhance its bioavailability in the colon, conducting preclinical safety and toxicology studies, and ultimately, progressing towards clinical trials to evaluate its efficacy in human IBD patients. The detailed protocols provided herein offer a robust framework for the continued investigation and validation of α-bisabolol and other novel PPAR-γ agonists for the treatment of inflammatory bowel disease.

References

- 1. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR- γ Transcription Factor: In Vivo and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]

- 9. academic.oup.com [academic.oup.com]

- 10. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nwlifescience.com [nwlifescience.com]

- 14. Stimulation of nuclear receptor PPAR-γ limits NF-kB-dependent inflammation in mouse cystic fibrosis biliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

The In Vitro Antioxidant Mechanisms of Alpha-Bisabolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bisabolol, a naturally occurring sesquiterpene alcohol found predominantly in chamomile, has garnered significant scientific interest for its diverse pharmacological activities, including its potent antioxidant effects. This technical guide provides an in-depth exploration of the in vitro antioxidant mechanisms of this compound. It summarizes key quantitative data from various antioxidant assays, details the experimental protocols for reproducing these findings, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and cosmetic science who are investigating the therapeutic and protective potential of this compound.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach, involving direct radical scavenging, modulation of cellular antioxidant defense systems, and regulation of key signaling pathways.

Direct Scavenging of Reactive Species

This compound has demonstrated the ability to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct scavenging activity is a primary mechanism by which it mitigates oxidative stress.[1][2] In vitro studies have consistently shown its efficacy in reducing free radicals in various chemical and cell-free systems.[3][4] For instance, it has been shown to effectively scavenge superoxide anions and reduce free radicals generated by systems like 3-morpholino-sydnonimine (SIN-1) and H2O2/HOCl(-).[3][4]

Inhibition of ROS Production

Beyond direct scavenging, this compound can also inhibit the cellular production of ROS. A notable example is its ability to suppress the respiratory burst in human polymorphonuclear neutrophils, a significant source of ROS during inflammation.[3][4] This inhibitory effect on ROS generation helps to prevent the initiation of oxidative damage cascades.

Enhancement of Endogenous Antioxidant Defenses

A crucial aspect of this compound's antioxidant strategy is its ability to bolster the cell's own defense mechanisms. It has been shown to increase the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).[1][5] This upregulation of endogenous antioxidants provides a more sustained and robust protection against oxidative insults.

Modulation of Signaling Pathways

This compound's antioxidant activity is intricately linked to its ability to modulate cellular signaling pathways. A key pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7] By activating Nrf2, this compound promotes the transcription of a suite of antioxidant and cytoprotective genes.[6][7] Conversely, it can suppress pro-inflammatory and pro-oxidant signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] This dual action of boosting antioxidant defenses while suppressing oxidative stress-inducing pathways underscores its comprehensive protective effects.

Inhibition of Lipid Peroxidation

Oxidative stress often leads to the damaging peroxidation of lipids in cellular membranes. This compound has been shown to effectively inhibit lipid peroxidation, thereby preserving membrane integrity and function.[1][8] This is a critical downstream effect of its combined radical scavenging and anti-inflammatory actions.

Quantitative Antioxidant Data

The following tables summarize the quantitative data from various in vitro antioxidant assays performed with this compound.

Table 1: Radical Scavenging Activity

| Assay | Model System | Endpoint | Result |

| DPPH | Chemical Assay | IC50 | > 450 µg/mL (poor activity)[9] |

| ABTS | Chemical Assay | - | Data not consistently reported |

| Luminol-Amplified Chemiluminescence (LACL) | Human Neutrophils (Candida albicans stimulated) | Inhibition | Significant at 7.7 to 31 µg/mL[4] |

| Luminol-Amplified Chemiluminescence (LACL) | Human Neutrophils (fMLP stimulated) | Inhibition | Significant at 3.8 to 31 µg/mL[4] |

| Cell-free systems (SIN-1 and H2O2/HOCl(-)) | Chemical Assay | Inhibition | Similar to neutrophil results[4] |

| ROS Scavenging | NIH 3T3 Fibroblast Cells | Inhibition | Concentration-dependent (1 to 1000 nM)[10][11] |

Table 2: Effects on Endogenous Antioxidant Enzymes and Markers

| Marker | Cell/Tissue Model | Effect |

| Superoxide Dismutase (SOD) | Various | Increased activity and/or mRNA levels[1][2][5] |

| Catalase (CAT) | Various | Increased activity and/or mRNA levels[1][2][5] |

| Glutathione (GSH) | Various | Restored depleted levels[1][5] |

| Malondialdehyde (MDA) | Various | Reduced levels[1][5] |

| Protein Carbonyl Content (PCC) | Neuro-2a cells | Reduced levels[1][2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays relevant to the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[12][13]

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol.[13] The working solution should have an absorbance of approximately 1.0 at 517 nm.[12]

-

Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution. Create a series of dilutions from this stock.

-

Reaction: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to a defined volume of the DPPH working solution.[13][14]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[12][13]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[12][14]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[15][16]

Protocol:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[15][16]

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., PBS) or solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[15][17]

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Reaction: Add a small volume of the this compound solution to a larger volume of the ABTS•+ working solution.[15]

-

Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).[16]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Reactive Oxygen Species (ROS) Assay using H2DCFDA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[11]

Protocol:

-

Cell Culture: Plate cells (e.g., NIH 3T3 fibroblasts) in a 96-well plate and allow them to adhere overnight.[10][11]

-

Induction of Oxidative Stress: Induce oxidative stress in the cells by adding an agent like hydrogen peroxide (H₂O₂).[11]

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration before or during the induction of oxidative stress.[11]

-

Loading with H2DCFDA: Wash the cells with PBS and then incubate them with a solution of H2DCFDA (typically 10 µM) in the dark.[11]

-

Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm and ~535 nm, respectively).

-

Analysis: Compare the fluorescence intensity of the this compound-treated cells to that of the control cells (with and without the oxidative stressor) to determine the effect on ROS levels.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay often relies on a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector that reacts with these radicals to produce a colored product (e.g., WST-1, a water-soluble tetrazolium salt).[18][19] SOD in the sample competes for the superoxide radicals, thereby inhibiting the color-producing reaction. The degree of inhibition is proportional to the SOD activity.[18][19]

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates according to standard procedures.

-

Reaction Mixture: In a 96-well plate, combine the sample with the reaction mixture containing the superoxide-generating system and the detector molecule as per the kit manufacturer's instructions.[19][20]

-

Initiation of Reaction: Start the reaction, often by adding xanthine oxidase.[19]

-

Incubation: Incubate the plate at a specific temperature for a defined time.

-

Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm for WST-1 formazan).[20]

-

Calculation: Calculate the percentage of inhibition of the colorimetric reaction caused by the sample. The SOD activity can be quantified by comparing this inhibition to a standard curve generated with known amounts of SOD.

Catalase (CAT) Activity Assay

Principle: A common method involves measuring the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample. The remaining H₂O₂ is then reacted with a probe to produce a colored or fluorescent product. The catalase activity is inversely proportional to the amount of remaining H₂O₂.[21][22]

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction with H₂O₂: Add the sample to a solution of H₂O₂ and incubate for a specific time to allow the catalase to decompose the H₂O₂.[21]

-

Stopping the Reaction: Stop the catalase reaction, often by adding a quencher like sodium azide.[21]

-

Detection of Remaining H₂O₂: Add a reaction mixture containing a probe and horseradish peroxidase (HRP) to react with the remaining H₂O₂.[21]

-

Incubation and Measurement: Incubate to allow for color or fluorescence development and then measure the absorbance or fluorescence at the appropriate wavelength (e.g., 520 nm for the colorimetric product).[21]

-

Calculation: The catalase activity is determined by comparing the signal from the sample to a standard curve generated with known concentrations of H₂O₂.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in its antioxidant capacity.

Caption: Nrf2 Pathway Activation by this compound.

References

- 1. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant activity of bisabolol: inhibitory effects on chemiluminescence of human neutrophil bursts and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nanu-skincare.com [nanu-skincare.com]

- 10. mdpi.com [mdpi.com]

- 11. Facile Fabrication of α-Bisabolol Nanoparticles with Improved Antioxidant and Antibacterial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. file.elabscience.com [file.elabscience.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. SOD Activity Assay SOD Assay Kit - WST Dojindo [dojindo.com]

- 19. raybiotech.com [raybiotech.com]

- 20. Superoxide Dismutase Activity Assay Kit (Colorimetric) (ab65354) | Abcam [abcam.com]

- 21. raybiotech.com [raybiotech.com]

- 22. Catalase Activity Assay [cellbiolabs.com]

An In-depth Technical Guide to the Anticancer Effects of Alpha-Bisabolol on Pancreatic Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the current research on the anticancer properties of alpha-bisabolol, a naturally occurring sesquiterpene alcohol, with a specific focus on its effects against pancreatic cancer cells. It consolidates in vitro and in vivo data, details the molecular mechanisms of action, and provides standardized protocols for key experimental procedures.

Executive Summary

Pancreatic cancer remains one of the most lethal malignancies due to its aggressive nature and limited effective therapeutic options. Natural compounds are a promising source for novel anticancer agents. This compound (α-bisabolol) has emerged as a potential therapeutic agent, demonstrating selective cytotoxic and anti-proliferative effects against pancreatic cancer cells while sparing non-malignant cells. Research indicates that α-bisabolol induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in vivo. Its mechanism of action involves the modulation of critical signaling pathways, including the suppression of Akt activation and the upregulation of the tumor suppressor EGR1. This guide synthesizes the available quantitative data, outlines the molecular pathways, and provides detailed experimental methodologies to facilitate further research and development in this area.

In Vitro Efficacy of this compound

This compound has been shown to decrease cell viability and proliferation across a range of human pancreatic cancer cell lines. While specific IC50 values are not consistently reported across the literature, studies demonstrate significant dose-dependent inhibitory effects.

Table 1: Summary of this compound's Effects on Pancreatic Cancer Cell Viability & Proliferation

| Cell Line | Effect on Viability/Proliferation | Observations | Reference(s) |

| KLM1 | Decreased | Proliferation was significantly inhibited at concentrations of 62.5 μM and 125 μM. A novel derivative showed even greater inhibitory effects at the lower dose. | |

| KP4 | Decreased | Significant reduction in cell proliferation was observed. | |

| Panc-1 | Decreased | Proliferation was significantly inhibited at concentrations of 62.5 μM and 125 μM. | |

| MIA PaCa-2 | Decreased | A significant decrease in cell proliferation and viability was reported. | |

| ACBRI515 | No significant effect | This non-malignant pancreatic epithelial cell line was largely unaffected by α-bisabolol treatment, indicating a degree of cancer cell selectivity. |

Induction of Apoptosis

A primary mechanism of α-bisabolol's anticancer activity is the induction of programmed cell death, or apoptosis. Studies using Annexin V & Propidium Iodide (PI) staining consistently show an increase in apoptotic cells following treatment.

Table 2: Apoptotic Effects of this compound on Pancreatic Cancer Cells

| Cell Line | Effect on Apoptosis | Observations | Reference(s) |

| KLM1 | Increased | Treatment induced apoptosis, with a notably higher proportion of late-stage apoptotic cells (Annexin V+/PI+) compared to early-stage apoptotic cells. | |

| Panc-1 | Increased | Similar to KLM1 cells, treatment resulted in a significant induction of apoptosis, primarily characterized by a large population of late-stage apoptotic cells. | |

| KP4 | Increased | Apoptosis was induced, with equivalent proportions of early-stage (Annexin V+/PI-) and late-stage apoptotic cells observed. |

Molecular Mechanisms and Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in pancreatic cancer. The primary pathways identified are the PI3K/Akt pathway, the EGR1 tumor suppressor pathway, and the FAK signaling pathway.

The PI3K/Akt signaling cascade is a critical regulator of cell survival and proliferation and is frequently hyperactivated in pancreatic cancer. This compound treatment has been shown to suppress the activation of Akt in pancreatic cancer cell lines. This inhibition of Akt phosphorylation is a key event leading to the downstream reduction in cell survival and proliferation.

Concurrent with Akt suppression, α-bisabolol induces the overexpression of Early Growth Response-1 (EGR1), a tumor suppressor protein. The functional importance of this upregulation was demonstrated when silencing EGR1 with siRNA diminished the cell death induced by α-bisabolol, confirming EGR1's role in mediating the compound's apoptotic effects.

More recent studies, particularly with a solubilized cyclodextrin-conjugated α-bisabolol (CD-BSB), have shown that the compound can suppress the phosphorylation of Focal Adhesion Kinase (FAK). FAK is a crucial kinase involved in cell adhesion, migration, and survival, and its inhibition likely contributes to the observed anti-invasive and apoptotic effects.

The Antimicrobial and Antifungal Potential of Alpha-Bisabolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bisabolol (α-bisabolol), a naturally occurring monocyclic sesquiterpene alcohol, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily found in the essential oil of German chamomile (Matricaria recutita), it is also present in other plants such as Myoporum crassifolium.[1] Beyond its well-documented anti-inflammatory and skin-soothing properties, which have led to its widespread use in cosmetics, a growing body of evidence substantiates its broad-spectrum antimicrobial and antifungal activities.[1] This technical guide provides an in-depth overview of the antimicrobial and antifungal spectrum of α-bisabolol, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Antimicrobial and Antifungal Spectrum: Quantitative Data

The efficacy of α-bisabolol against a range of microorganisms has been quantified primarily through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values. These data are crucial for assessing its potential as a therapeutic agent.

Antibacterial Activity

This compound has demonstrated inhibitory effects against various Gram-positive and Gram-negative bacteria. The following table summarizes the reported MIC values.

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 150 - 300 | [2][3] |

| Staphylococcus epidermidis | ATCC 12228 | 37.5 - 150 | [2][3] |

| Propionibacterium acnes | ATCC 6919 | 75 | [2][3] |

| Escherichia coli | ATCC 8739 | >300 | [3] |

| Salmonella typhimurium | ATCC 13311 | 300 | [2][3] |

| Solobacterium moorei | CCUG39336 | - | [4] |

Note: Some studies report synergistic effects with other antimicrobial agents, leading to a reduction in the effective MIC of both compounds.[4]

Antifungal Activity

The antifungal properties of α-bisabolol are particularly noteworthy, with demonstrated activity against various yeasts and filamentous fungi.

| Fungus | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 10231 | >300 | [3] |

| Candida glabrata | Clinical Isolate | >300 | [3] |

| Candida utilis | NRRL Y-900 | 150 | [3] |

| Fusarium oxysporum | Maize Isolate | 128 - 1024 | [5][6] |

| Trichophyton tonsurans | Clinical Isolates | 2 - 8 | [7] |

| Trichophyton mentagrophytes | Clinical Isolates | 2 - 4 | [7] |

| Trichophyton rubrum | Clinical Isolates | 0 - 1 | [7] |

| Microsporum canis | Clinical Isolates | 0.5 - 2.0 | [7] |

Mechanisms of Action

This compound exerts its antimicrobial and antifungal effects through multiple mechanisms, including disruption of cell membrane integrity, inhibition of essential biosynthetic pathways, and modulation of host inflammatory responses.

Inhibition of Ergosterol Biosynthesis

A primary mechanism of the antifungal action of α-bisabolol is the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

This compound specifically targets and inhibits the enzyme Δ24-sterol methyltransferase (24-SMT), which is encoded by the erg6 gene.[8][9] This enzyme is crucial for the conversion of lanosterol to eburicol, a key step in the ergosterol biosynthetic pathway.[8] By inhibiting 24-SMT, α-bisabolol prevents the formation of ergosterol, leading to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[9] This targeted action is particularly promising as 24-SMT is specific to fungi and not present in mammalian cells, suggesting a potential for selective toxicity.[8]

Modulation of Inflammatory Signaling Pathways

In the context of microbial infections, the host's inflammatory response plays a critical role. This compound has been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]

-